molecular formula C12H14N4 B1600499 2-Piperazin-1-YL-quinoxaline CAS No. 55686-91-4

2-Piperazin-1-YL-quinoxaline

Numéro de catalogue B1600499
Numéro CAS: 55686-91-4
Poids moléculaire: 214.27 g/mol
Clé InChI: RELPOLSGTUYMFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Piperazin-1-YL-quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .


Synthesis Analysis

The synthesis of 2-Piperazin-1-YL-quinoxaline derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives via a one-pot multiple-component reaction under green conditions . Another study highlighted various synthetic routes to prepare quinoxaline and its derivatives .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives have been extensively studied . For example, one study reported the use of FeAl2O4 (hercynite) MNPs (magnetic nanoparticles) as a novel acid nanocatalyst for the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives .

Applications De Recherche Scientifique

Hypoxic-Cytotoxic Agents

2-Piperazin-1-YL-quinoxaline derivatives, specifically those with piperazine derivatives, have shown potential as hypoxic-cytotoxic agents in cancer therapy. A study by Ortega et al. (2000) synthesized and tested various quinoxalinecarbonitrile 1,4-di-N-oxides derivatives, finding that certain piperazine derivatives, particularly a 7-chloro-3-(4-methylpiperazin-1-yl) derivative, were highly potent (Ortega et al., 2000).

Anti-Inflammatory and Histamine Receptor Ligands

Compounds based on 2-piperazin-1-yl-quinoxaline have been explored for their anti-inflammatory properties and as histamine H4 receptor ligands. Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a lead structure for H4R ligands and found that specific derivatives exhibited significant anti-inflammatory properties in in vivo studies (Smits et al., 2008).

Antitumor Agents

A series of 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents were synthesized by Mamedov et al. (2022) and showed promising activity against a range of cancer lines. These compounds demonstrated selective cytotoxic effects against human lung adenocarcinoma cells, suggesting potential as novel antitumor agents (Mamedov et al., 2022).

Drug-Like Small Molecules Synthesis

Rao et al. (2016) synthesized a series of novel drug-like small molecules based on quinoxaline with amino substitution at C-2. These molecules, prepared via reactions involving 2-phenyl-3-(piperazin-1-yl)quinoxaline, offer an efficient strategy for producing quinoxaline derivatives with potential pharmacological applications (Rao et al., 2016).

Pharmacological Agents Development

Marganakop et al. (2022) synthesized novel quinoline containing 3-piperazin-1-yl-benzo[d]isothiazole and benzo[d]isoxazoles. These compounds were analyzed for in vitro antimicrobial activity and showed potential as novel antimicrobial quinoline derivatives (Marganakop et al., 2022).

Safety And Hazards

One source mentions that 2-Piperazin-1-YL-quinoxaline hydrochloride has been classified as Acute Tox. 1 Dermal - Skin Sens. 1 . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Orientations Futures

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Thus, 2-piperazinyl quinoxaline linked isatin-based N-Mannich bases of metformin and/or thio/semicarbazones might be served as suitable candidates for further investigations to develop a new generation of multi-target cancer chemotherapy agents .

Propriétés

IUPAC Name

2-piperazin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPOLSGTUYMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473782
Record name 2-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-YL-quinoxaline

CAS RN

55686-91-4
Record name 2-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(1-Piperazinyl)quinoxaline is prepared from 2-chloroquinoxaline by reaction with piperazine in a manner similar to the preparation of 2-(1-piperazinyl)quinoxalines described in British Pat. No. 1,440,722, issued June 23, 1976 and assigned to Merck & Co. The preparation of 2-chloroquinoxaline is described at Gowenlock et al., J. Chem Soc. 1945: 622.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(1-piperazinyl)quinoxalines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Hydroxyquinoxaline (1.5 g) is heated in phosphorus oxychloride (10 mL) for 12 h. after which the reaction is concentrated and the residue partitioned between methylene chloride and 1 N NaOH. The resulting crude chloride is taken up in toluene (10 mL) and this solution is then added dropwise to a refluxing solution of piperazine (5 g) in toluene (40 mL). The resulting solution is refluxed for an additional 24 h, cooled to 0° C. for 0.5 h, filtered and concentrated. The filtrate is extracted with 10% acetic acid and the aqueous extracts washed with ether, basified and extracted with toluene. The toluene layer is washed with water, dried and concentrated. The concentrated material, which may alternatively be named quinoxalin-2-ylpiperazine, is placed under vacuum overnight (1.2 g, 77%, m.p. 74-76° C.). 1H NMR (CDCl3) 8.6 (s, 1H), 7.87 (dd, J=8, 1 Hz, 1H) , 7.68 (dd, J=8, 1 Hz, 1H), 7.57 (ddd, J=8, 7, 1 Hz, 1H), 7.39 (ddd, J=8, 7, 1 Hz, 1H) , 3.76 (t, J=5 Hz, 4H), 3.02 (t, J=5 Hz, 4H)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-YL-quinoxaline
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-YL-quinoxaline
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-YL-quinoxaline
Reactant of Route 4
Reactant of Route 4
2-Piperazin-1-YL-quinoxaline
Reactant of Route 5
Reactant of Route 5
2-Piperazin-1-YL-quinoxaline
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-YL-quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.